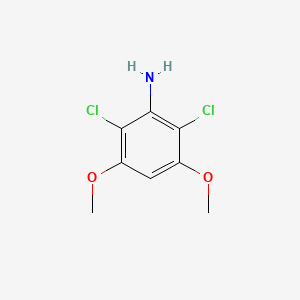
2,6-Dichloro-3,5-dimethoxyaniline
Descripción general
Descripción
2,6-Dichloro-3,5-dimethoxyaniline is a useful research compound. Its molecular formula is C8H9Cl2NO2 and its molecular weight is 222.07 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
2,6-Dichloro-3,5-dimethoxyaniline (DCDMA) is an organic compound with the molecular formula C₈H₉Cl₂N₁O₂. It features a benzene ring substituted with two chlorine atoms and two methoxy groups, which contribute to its unique biological properties. This compound has garnered attention for its potential applications in pharmaceuticals, particularly in oncology and antimicrobial therapies.
Chemical Structure and Properties
DCDMA is characterized by:
- Chlorine Substituents : Positioned at the 2 and 6 locations on the benzene ring.
- Methoxy Groups : Located at the 3 and 5 positions.
This specific arrangement significantly influences its reactivity and biological properties compared to structurally similar compounds.
| Compound Name | Structure Characteristics | Unique Features |
|---|---|---|
| 2,6-Difluoro-3,5-dimethoxyaniline | Fluorine substituents instead of chlorine | Potentially different biological activity due to fluorine's electronegativity |
| 2,4-Dichloroaniline | Chlorine at different positions | More commonly used as a precursor in dyes |
| 3,5-Dimethoxyaniline | No chlorine substituents | Lacks halogen functionality affecting reactivity |
| 4-Chloro-3,5-dimethoxyaniline | Chlorine at position 4 | Different substitution pattern influences reactivity |
Biological Activity
Research indicates that DCDMA exhibits several biological activities:
Antitumor Activity
DCDMA has been investigated for its antineoplastic properties . It has shown potential as an antitumor agent through its role in the design of novel compounds. For instance, derivatives such as 6-(2,6-dichloro-3,5-dimethoxyphenyl)-N-phenyl-1H-indazole-4-carboxamide have been identified as potent inhibitors of FGFR1 (Fibroblast Growth Factor Receptor 1), demonstrating significant enzymatic inhibition.
Antibacterial Properties
In addition to its antitumor activity, DCDMA has been explored for its antibacterial effects . Studies have indicated that compounds derived from DCDMA can inhibit biofilm formation in Pseudomonas aeruginosa, a common pathogen associated with chronic infections. The IC50 values for some derivatives were found to be comparable to established antibiotics like linezolid .
The mechanisms underlying the biological activities of DCDMA are still being elucidated. However, preliminary studies suggest that:
- Inhibition of Kinases : DCDMA and its derivatives act as inhibitors of various protein kinases involved in cancer progression .
- Biofilm Disruption : The compound exhibits properties that disrupt quorum sensing in bacteria, thereby inhibiting biofilm formation without adversely affecting cell growth .
Case Studies
-
Antitumor Activity Study :
- A recent study synthesized a series of indazole derivatives based on DCDMA. Among these, one compound demonstrated significant inhibition of FGFR1 activity, suggesting a pathway for further development in cancer therapeutics.
- Antibacterial Efficacy :
Propiedades
IUPAC Name |
2,6-dichloro-3,5-dimethoxyaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9Cl2NO2/c1-12-4-3-5(13-2)7(10)8(11)6(4)9/h3H,11H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LCQFHEIDCMPNAN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C(=C1Cl)N)Cl)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9Cl2NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details





Synthesis routes and methods IV
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















